![molecular formula C18H20F3N5O3S B2674571 N,N-dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 2034600-22-9](/img/structure/B2674571.png)
N,N-dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20F3N5O3S and its molecular weight is 443.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has been dedicated to synthesizing and characterizing a wide range of sulfonamide derivatives, including those with pyrimidine moieties, for their potential biological and pharmaceutical applications. For example, studies have developed new pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists, showing significant affinity and selectivity towards the A2B adenosine receptor. These compounds exhibit improved absorption properties, indicating their potential in therapeutic applications (Cristina Esteve et al., 2006).
Another research effort involved the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. These derivatives were evaluated for antimicrobial activity, with some showing promising results against both Gram-positive and Gram-negative bacteria and fungi (Saber M. Hassan et al., 2009).
Potential Applications and Biological Activity
The compound and its derivatives have been explored for various biological activities. For instance, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been synthesized and investigated as potent inhibitors of human carbonic anhydrase IX, a target for anticancer agents. These compounds demonstrated high inhibitory activity, making them candidates for further medicinal and pharmacologic studies (Nabih Lolak et al., 2019).
Another study focused on synthesizing sulfonamides incorporating 1,3,5-triazine structural motifs, evaluating their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles. These compounds showed moderate antioxidant activity and significant inhibitory potency against enzymes associated with diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).
properties
IUPAC Name |
N,N-dimethyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O3S/c1-24(2)30(28,29)14-5-3-13(4-6-14)17(27)26-9-7-25(8-10-26)16-11-15(18(19,20)21)22-12-23-16/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKNOCXNUEITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.